molecular formula C15H16N2 B11880636 2-Phenyl-1,2,3,4-tetrahydroquinolin-4-amine

2-Phenyl-1,2,3,4-tetrahydroquinolin-4-amine

Cat. No.: B11880636
M. Wt: 224.30 g/mol
InChI Key: PISUWNCDYXFVKN-UHFFFAOYSA-N
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Description

2-Phenyl-1,2,3,4-tetrahydroquinolin-4-amine is a heterocyclic compound that belongs to the class of tetrahydroquinolines. This compound is characterized by a quinoline ring system that is partially saturated and substituted with a phenyl group and an amine group. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-1,2,3,4-tetrahydroquinolin-4-amine typically involves the cyclization of appropriate precursors. One common method is the Pictet-Spengler reaction, where a β-phenylethylamine derivative reacts with an aldehyde or ketone in the presence of an acid catalyst to form the tetrahydroquinoline ring system.

For example, the reaction of N-phenylethylamine with benzaldehyde in the presence of an acid catalyst such as hydrochloric acid can yield this compound. The reaction conditions usually involve heating the mixture under reflux for several hours.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-1,2,3,4-tetrahydroquinolin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of fully saturated tetrahydroquinoline derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinoline derivatives.

    Reduction: Fully saturated tetrahydroquinoline derivatives.

    Substitution: Various substituted tetrahydroquinoline derivatives.

Scientific Research Applications

2-Phenyl-1,2,3,4-tetrahydroquinolin-4-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: The compound can be used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-Phenyl-1,2,3,4-tetrahydroquinolin-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in the biosynthesis of essential biomolecules, leading to antimicrobial effects. Additionally, it can interact with cellular receptors, influencing signal transduction pathways and exerting anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-1,2,3,4-tetrahydroquinolin-4-amine
  • 2-Phenyl-1,2,3,4-tetrahydroisoquinoline
  • 2-Phenyl-1,2,3,4-tetrahydroquinoline

Uniqueness

2-Phenyl-1,2,3,4-tetrahydroquinolin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenyl group and the amine group allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound in medicinal chemistry and drug development.

Properties

Molecular Formula

C15H16N2

Molecular Weight

224.30 g/mol

IUPAC Name

2-phenyl-1,2,3,4-tetrahydroquinolin-4-amine

InChI

InChI=1S/C15H16N2/c16-13-10-15(11-6-2-1-3-7-11)17-14-9-5-4-8-12(13)14/h1-9,13,15,17H,10,16H2

InChI Key

PISUWNCDYXFVKN-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=CC=CC=C2NC1C3=CC=CC=C3)N

Origin of Product

United States

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